Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

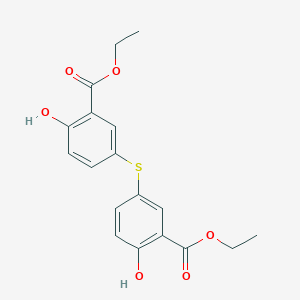

Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) is an organic compound with the molecular formula C18H18O6S and a molecular weight of 362.4 g/mol. This compound is characterized by the presence of two ethyl ester groups and a sulfanediyl bridge connecting two hydroxybenzoate moieties. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) typically involves the esterification of 3,3’-sulfanediylbis(6-hydroxybenzoic acid) with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve multiple steps, including distillation and crystallization, to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the ester groups to alcohols can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy groups can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide; reactions are performed under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated hydroxybenzoate derivatives.

Aplicaciones Científicas De Investigación

Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) exerts its effects involves interactions with specific molecular targets. The sulfanediyl bridge and hydroxybenzoate moieties allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl 3,3’-thiodipropionate: Similar structure but with a thioether linkage instead of a sulfanediyl bridge.

Diethyl 3,3’-disulfanediylbis(6-hydroxybenzoate): Contains a disulfide linkage instead of a single sulfur atom.

Diethyl 3,3’-oxydiylbis(6-hydroxybenzoate): Features an oxygen atom in place of the sulfur atom.

Uniqueness

Diethyl 3,3’-sulfanediylbis(6-hydroxybenzoate) is unique due to its sulfanediyl bridge, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds containing different linkages .

Actividad Biológica

Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) is characterized by its unique sulfonyl linkage and two ester functional groups derived from 6-hydroxybenzoic acid. The synthesis typically involves the reaction of diethyl 3,3'-sulfanediyl chloride with 6-hydroxybenzoic acid under controlled conditions to yield the desired ester product.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The MIC values against common pathogens such as Escherichia coli and Staphylococcus aureus were determined using standard microdilution methods.

- Zone of Inhibition : The compound demonstrated a notable zone of inhibition in agar diffusion assays, indicating effective antimicrobial activity.

| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 32 | 15 |

| S. aureus | 16 | 20 |

These results suggest that the compound may serve as a potential candidate for developing antimicrobial agents.

Cytotoxicity

The cytotoxic effects of Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) have been assessed using various cell lines. The MTT assay was employed to determine cell viability after treatment with different concentrations of the compound.

- Results : The compound exhibited dose-dependent cytotoxicity across several cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific cell type.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

| A549 | 25 |

This cytotoxicity profile indicates potential applications in cancer therapy, warranting further investigation into its mechanism of action.

The biological activity of Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate) is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in target cells, leading to apoptosis.

- Membrane Disruption : The presence of hydrophobic regions in the molecule suggests that it may disrupt microbial membranes, contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological effects of Diethyl 3,3'-sulfanediylbis(6-hydroxybenzoate):

- Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that the compound significantly inhibited growth in both Gram-positive and Gram-negative bacteria when compared to standard antibiotics .

- Cytotoxicity Assessment : Another research highlighted its selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

- Mechanistic Insights : Investigations into its action mechanisms revealed that it may modulate signaling pathways related to apoptosis and cell cycle regulation .

Propiedades

IUPAC Name |

ethyl 5-(3-ethoxycarbonyl-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6S/c1-3-23-17(21)13-9-11(5-7-15(13)19)25-12-6-8-16(20)14(10-12)18(22)24-4-2/h5-10,19-20H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERGPYRFEBWIQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.